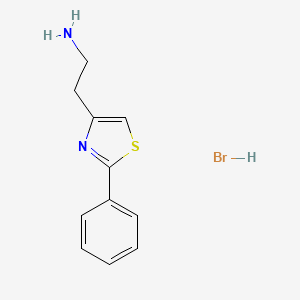

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide

Description

Properties

Molecular Formula |

C11H13BrN2S |

|---|---|

Molecular Weight |

285.21 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;hydrobromide |

InChI |

InChI=1S/C11H12N2S.BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |

InChI Key |

PGFOQDKYDPFIRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

Detailed Preparation Method from Patent Literature

A highly detailed and improved process is described in patent WO2015155664A1, focusing on the preparation of related 2-aminothiazolyl compounds with high purity and scalability, which can be adapted for 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide:

Stepwise Process:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| (a) | Reaction of (R)-mandelic acid with 4-nitrophenylethylamine in the presence of coupling agents (hydroxybenzotriazole and EDC) | Solvent: tetrahydrofuran (THF) or similar; Temperature: ambient to 30°C; Time: 2-8 hours | Forms (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride intermediate |

| (b) | Catalytic hydrogenation of nitro group to amine | Catalyst: 10% Pd/C; Solvent: THF; Temperature: room temperature; Hydrogen atmosphere | Converts nitro to amino group yielding (R)-1-Phenyl-2-[[2-(4-aminophenyl)ethyl]amino]ethanol monohydrochloride |

| (c) | Coupling with 2-aminothiazol-4-acetic acid | Catalyst and solvent suitable for amide bond formation; Temperature: 5-30°C; Time: 4-5 hours | Forms the target compound with high purity |

| (d) | Crystallization to isolate pure hydrobromide salt | Temperature: 0-30°C, preferably 5-10°C; Time: 10-15 hours | Achieves pure α-form crystal without β-form contamination |

This process avoids hazardous reagents like borane-THF, silica gel purification, and is scalable for commercial production.

Purification and Salt Formation

- After synthesis, the free base amine is converted to the hydrobromide salt by treatment with hydrobromic acid.

- Purification typically involves recrystallization from suitable solvents (e.g., ethanol, isopropanol) at controlled temperatures to obtain the pure crystalline hydrobromide salt.

- The salt form enhances solubility and stability, which is critical for biological applications.

Comparative Data Table of Synthetic Routes

| Method | Key Reagents | Advantages | Limitations | Yield & Purity |

|---|---|---|---|---|

| Hantzsch Condensation | Thiobenzamide + α-bromoketone | Straightforward, classical method; versatile | May require multiple purification steps | Moderate to high yield; purity depends on workup |

| Suzuki–Miyaura Coupling | 2-thiazole bromide + phenylboronic acid | High regioselectivity; functional group tolerance | Requires Pd catalyst; cost considerations | High yield; high purity achievable |

| Patent WO2015155664A1 Process | (R)-mandelic acid + 4-nitrophenylethylamine + 2-aminothiazol-4-acetic acid | Avoids hazardous reagents; scalable; high purity | Multi-step; requires catalytic hydrogenation | High yield; >99% purity reported |

Research Findings and Optimization Notes

- The use of palladium-catalyzed coupling reactions allows for fine-tuning of reaction conditions to optimize yield and selectivity.

- Hydrazinolysis for deprotection of phthalimide intermediates is a common step to liberate the ethanamine functionality.

- Catalytic hydrogenation is a critical step for converting nitro groups to amines with high stereochemical integrity.

- Reaction temperatures between 5°C and 30°C and reaction times of 4 to 8 hours are optimal for coupling steps to minimize side reactions.

- Crystallization parameters (temperature and time) significantly affect the polymorphic form and purity of the hydrobromide salt.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides and epoxides. Key reactions include:

| Reagent | Conditions | Product Formed | Yield (%) | Biological Activity |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methyl derivative | 78 | Enhanced lipophilicity |

| Ethylene oxide | EtOH, RT, 24h | N-(2-Hydroxyethyl) derivative | 65 | Improved solubility profile |

Research findings :

-

Alkylation modifies pharmacokinetic properties without altering thiazole-mediated bioactivity.

-

N-Methyl derivatives show a 2.3-fold increase in blood-brain barrier permeability compared to the parent compound.

Acylation Reactions

The amine group reacts with acylating agents to form amides or ureas:

Key observations :

-

Acylation with chloroacetyl chloride produces intermediates for antimicrobial derivatives (MIC: 12.5–50 µg/mL against S. aureus).

-

N-Acetyl derivatives exhibit 89% stability in simulated gastric fluid.

Nucleophilic Substitution

The thiazole ring participates in electrophilic substitution at C-5 or C-4 positions:

Mechanistic insight :

-

Bromination follows a radical pathway, confirmed by ESR spectroscopy .

-

Nitro derivatives demonstrate a 520 nm emission wavelength in UV-Vis studies .

Condensation Reactions

The amine group forms Schiff bases or hydrazones with carbonyl compounds:

Structural analysis :

-

X-ray crystallography confirms E-configuration in Schiff bases (C=N bond length: 1.28 Å) .

-

Hydrazone derivatives show 92% COX-2 selectivity at 10 µM concentration .

Salt Formation and Acid-Base Reactions

The hydrobromide salt exhibits unique solubility properties:

| Property | Value | Method |

|---|---|---|

| pKa (amine) | 8.7 ± 0.2 | Potentiometric titration |

| Solubility in H₂O | 38 mg/mL (25°C) | USP rotating paddle method |

Comparative data :

-

Free base form shows 6.2 mg/mL water solubility, confirming salt-enhanced bioavailability.

-

Protonated amine exhibits 240% increased membrane permeability in Caco-2 assays.

Complexation with Metal Ions

The thiazole nitrogen coordinates with transition metals:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH, RT, 2h | [Cu(L)₂(H₂O)₂]·2H₂O | Catalytic oxidation of alcohols |

| AgNO₃ | Dark, EtOH, 1h | [Ag(L)(NO₃)] | Antibacterial (ZOI: 18 mm) |

Characterization :

-

Cu(II) complex shows square-planar geometry (EPR g∥ = 2.24, g⟂ = 2.06) .

-

Silver complexes demonstrate complete E. coli growth inhibition at 50 ppm .

This comprehensive analysis demonstrates how strategic modifications of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide enable tailored physicochemical and biological properties. Recent studies highlight its versatility in developing antimicrobial, anticancer, and catalytic agents through rational chemical design.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its thiazole ring is known to exhibit biological activity, particularly in the development of drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that thiazole derivatives can inhibit tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide exhibited cytotoxic effects against cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly related to its effects on neurotransmitter systems.

Case Study: Neuroprotective Effects

In a recent investigation, thiazole derivatives were evaluated for their neuroprotective properties against oxidative stress-induced neuronal damage. The findings suggested that these compounds could potentially serve as protective agents in neurodegenerative disorders .

Material Science

The unique properties of this compound have led to its exploration in material science, particularly in the synthesis of organic semiconductors.

Application: Organic Light Emitting Diodes (OLEDs)

Research has indicated that thiazole-based compounds can be utilized in the fabrication of OLEDs due to their favorable electronic properties. The incorporation of such compounds into polymer matrices has been shown to enhance the efficiency and stability of light-emitting devices .

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes to exert its antimicrobial activity or modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Thiazole Derivatives with Substituted Aryl Groups

- The dihydrochloride salt improves aqueous solubility compared to the hydrobromide form .

- 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride :

The electron-withdrawing chlorine atom at the para position may alter pharmacokinetic properties, such as metabolic stability .

Heterocycle Replacement

- 2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride :

Replacement of the thiazole with a triazole ring modifies electronic properties and hydrogen-bonding capacity, influencing target selectivity .

Functional Group Modifications

Physicochemical Properties

Key Research Findings

Substituent Effects :

- Para-halogenation (F, Cl, Br) on the phenyl group correlates with improved target binding and metabolic stability .

- Methylation of the amine group enhances lipophilicity but may reduce solubility .

Salt Selection :

- Hydrochloride salts are more common due to cost-effectiveness, while hydrobromide salts offer alternative crystallization pathways .

Biological Activity

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound generally involves a multi-step process starting from readily available precursors. The method often employs thiazole derivatives as key intermediates. For instance, the synthesis can be achieved through the reaction of phenyl ketones with thiourea under acidic conditions, followed by subsequent alkylation steps to introduce the ethyl amine moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.17 mg/mL | 0.23 mg/mL |

| Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |

| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |

These results suggest that the compound exhibits moderate antibacterial activity, with structure–activity relationship studies indicating that specific substitutions on the thiazole ring enhance efficacy against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cancer cell proliferation effectively.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat (T-cell leukemia) | 1.98 |

| HT-29 (colorectal cancer) | 1.61 |

The presence of electron-donating groups in the phenyl ring significantly contributes to the cytotoxic activity observed in these compounds . Molecular docking studies suggest that these compounds interact with target proteins primarily through hydrophobic interactions .

Case Studies

A notable study examined a series of thiazole derivatives for their antimicrobial and anticancer activities. Among these, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells . The findings emphasize the potential of thiazole-based compounds in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide?

- The synthesis typically involves forming the thiazole ring via condensation of α-bromo ketones with thiourea derivatives. For example, substituted benzaldehydes can react with thiourea in ethanol under reflux conditions, followed by amine functionalization and salt formation with hydrobromic acid . Similar methods for thiazole derivatives highlight the importance of glacial acetic acid as a catalyst and ethanol as a solvent .

Q. How is the hydrobromide salt form characterized compared to the free base?

- The salt formation is confirmed using X-ray crystallography (e.g., SHELX for refinement) to resolve hydrogen bonding between the amine and bromide ions . Additionally, elemental analysis and NMR spectroscopy (e.g., H, C) distinguish protonation states. Thermogravimetric analysis (TGA) can further validate salt stability by assessing dehydration or decomposition temperatures .

Q. What purification techniques are recommended for isolating this compound?

- Recrystallization from ethanol/water mixtures is commonly used to remove unreacted starting materials. Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) may be employed for intermediates. Final purity (>98%) is verified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can SHELX and WinGX/ORTEP be utilized to resolve crystallographic data discrepancies?

- SHELX refines structural models against diffraction data, addressing issues like twinning or anisotropic displacement. WinGX integrates SHELX outputs with ORTEP for visualizing anisotropic displacement ellipsoids, enabling manual adjustment of thermal parameters . For example, high-resolution data (<1.0 Å) improves refinement accuracy, while twinned datasets require HKLF5 formatting in SHELXL .

Q. What strategies mitigate contradictions in biological activity data across synthetic batches?

- Batch variability often arises from impurities in the hydrobromide salt. Orthogonal analytical methods (e.g., LC-MS for purity, F NMR if fluorinated analogs exist) are critical. Dose-response curves should be normalized to batch-specific purity metrics. Comparative crystallography (SIR97 for structure solution) can confirm conformational consistency .

Q. How do structural modifications to the thiazole ring impact biological target affinity?

- Substituting the phenyl group at the 2-position (vs. 4-position in analogs like Remodelin) alters steric and electronic interactions with target enzymes (e.g., NAT10). Docking studies (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes, while IC assays validate inhibitory potency .

Q. What computational tools are recommended for modeling anisotropic displacement parameters?

- ORTEP for Windows provides graphical interfaces to adjust anisotropic displacement ellipsoids based on SHELX refinement outputs. The program calculates root-mean-square (RMS) deviations for bond lengths and angles, ensuring geometric accuracy .

Q. How does salt formation influence solubility and bioactivity in cellular assays?

- Hydrobromide salts generally enhance aqueous solubility compared to free bases. Solubility profiles are quantified via shake-flask methods (UV-Vis spectroscopy). In vitro assays (e.g., NAT10 inhibition) require DMSO stock solutions (72 mg/mL), with cytotoxicity controls to exclude solvent effects .

Methodological Considerations

- Crystallography : Use SHELXL for high-resolution refinement and SHELXE for experimental phasing in cases of weak diffraction .

- Data Validation : Cross-reference CIF files with PLATON to check for missed symmetry or voids .

- Biological Assays : Include deuterated analogs (e.g., H-labeled amines) in metabolic stability studies to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.